5-Phényluracile

Vue d'ensemble

Description

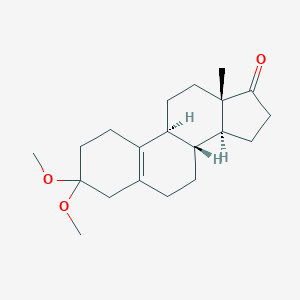

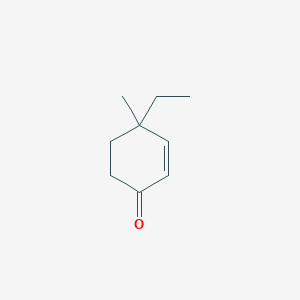

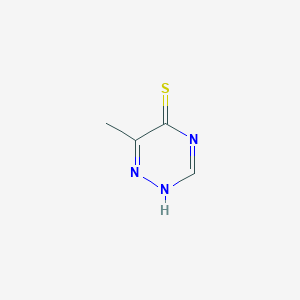

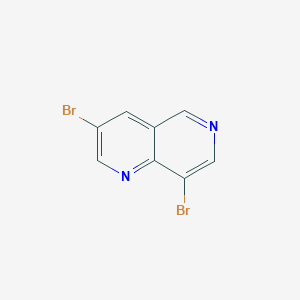

5-Phenyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA This compound is characterized by the substitution of a phenyl group at the fifth position of the uracil ring

Applications De Recherche Scientifique

5-Phenyluracil has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, particularly in the context of antiviral and anticancer research.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mécanisme D'action

Target of Action

5-Phenyluracil is a pyrimidine analog, similar to 5-Fluorouracil . Its primary target is the enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis by converting deoxyuridylic acid to thymidylic acid .

Mode of Action

The main mechanism of action of 5-Phenyluracil is thought to be the binding of the deoxyribonucleotide of the drug and the folate cofactor, N5–10-methylenetetrahydrofolate, to TS to form a covalently bound ternary complex . This interaction inhibits the function of TS, thereby interfering with DNA synthesis .

Biochemical Pathways

5-Phenyluracil disrupts pyrimidine nucleotide pool balances, leading to uracil incorporation in DNA . This incorporated uracil is then recognized and removed by the uracil base excision repair (BER) pathway . Non-coding RNAs also play a significant role in determining the response of cells to 5-Phenyluracil. These transcripts can affect cell response to the drug by modulating cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior .

Pharmacokinetics

It’s known that the oral absorption of 5-fluorouracil, a similar compound, is incomplete, with a short biological half-life and an obvious peak-valley phenomenon . This leads to the frequent administration requirement and severe side effects .

Result of Action

The result of 5-Phenyluracil’s action at the molecular level is the disruption of DNA synthesis, which can lead to cell death . At the cellular level, this can result in the inhibition of cancer cell growth and proliferation .

Action Environment

The action, efficacy, and stability of 5-Phenyluracil can be influenced by various environmental factors. It’s worth noting that the effectiveness of similar compounds, such as 5-Fluorouracil, can be influenced by factors such as the patient’s overall health, the presence of other medications, and specific characteristics of the cancer cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyluracil typically involves a two-step process. The first step is a ligand-free Suzuki-Miyaura cross-coupling reaction starting from totally deprotected 5-iodo-(2′-deoxy)uridine. This is followed by a deglycosylation procedure in pure water with the assistance of microwave irradiation . Another method involves a one-pot two-step coupling/cleavage sequence .

Industrial Production Methods: While specific industrial production methods for 5-Phenyluracil are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of microwave-assisted reactions and efficient coupling techniques are likely to be employed to enhance yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Phenyluracil undergoes various chemical reactions, including:

Substitution Reactions: The phenyl group can participate in electrophilic aromatic substitution reactions.

Oxidation and Reduction: The uracil moiety can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: Palladium diacetate and sodium carbonate in various solvents under microwave irradiation.

Deglycosylation: Conducted in pure water with microwave assistance.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For instance, the Suzuki-Miyaura cross-coupling yields 5-aryluracil derivatives .

Comparaison Avec Des Composés Similaires

5-Fluorouracil: A well-known anticancer agent that also incorporates into RNA and DNA, disrupting their function.

5-Bromouracil: Another uracil derivative used in mutagenesis studies.

5-Iodouracil: Used in radiolabeling and imaging studies.

Uniqueness: 5-Phenyluracil is unique due to the presence of the phenyl group, which can significantly alter its chemical properties and biological activity compared to other uracil derivatives. This substitution can enhance its stability and binding interactions, making it a valuable compound for various applications .

Propriétés

IUPAC Name |

5-phenyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-9-8(6-11-10(14)12-9)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKIQOAXFYAWPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30301815 | |

| Record name | 5-PHENYLURACIL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15761-83-8 | |

| Record name | 15761-83-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-PHENYLURACIL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one](/img/structure/B95876.png)

![Propanedioic acid, [(1,3-benzodioxol-5-ylamino)methylene]-, diethyl ester](/img/structure/B95888.png)